N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core linked to a spirocyclic diazaspiro[4.5]deca-1,3-dienyl moiety via a sulfanylacetamide bridge. This compound belongs to a broader class of benzodioxin-based derivatives known for their diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anti-diabetic properties . The benzodioxin scaffold is frequently functionalized at the 6-position to introduce sulfonamide, sulfonyl, or thioether groups, which modulate biological activity and physicochemical properties . The synthesis typically involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with electrophilic intermediates, such as sulfonyl chlorides or halogenated acetamides, under basic conditions .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c28-21(25-18-9-10-19-20(15-18)30-14-13-29-19)16-31-23-22(17-7-3-1-4-8-17)26-24(27-23)11-5-2-6-12-24/h1,3-4,7-10,15H,2,5-6,11-14,16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMQPJCMFDVIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide typically involves multiple steps. One common route starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide as the reaction medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and optimizing yields through process engineering.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodioxin ring or the diazaspirodecane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders like Alzheimer’s disease.
Biological Research: The compound’s interaction with various enzymes and receptors makes it a valuable tool for studying biochemical pathways.
Industrial Applications: While specific industrial applications are limited, its unique structure could be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide involves its interaction with specific molecular targets, such as cholinesterase enzymes. By inhibiting these enzymes, the compound can modulate neurotransmitter levels, which is particularly relevant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Thiadiazole Derivatives
- N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide (): This compound replaces the spirocyclic diazaspiro group with a 1,3,4-thiadiazole ring bearing a 4-methoxybenzyl substituent.
- N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide (): The naphthylmethyl group introduces aromatic bulk, which may influence binding to hydrophobic enzyme pockets .
Triazole Derivatives
Pyrimidoindole Derivatives
Antibacterial and Antifungal Activity
- Oxadiazole Derivatives (): Compounds like 8a-k exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 4 µg/mL .
- Sulfonamide Derivatives (): 7a-l showed broad-spectrum antimicrobial activity, with compound 7l (3,5-dimethylphenyl substituent) displaying an MIC of 8 µg/mL against Candida albicans .
Anti-Diabetic Activity
- Sulfonylaminoacetamides (): Compounds 7i and 7k inhibited α-glucosidase with IC50 values of 86.31 µM and 81.12 µM, respectively, though less potent than acarbose (IC50 = 37.38 µM) .
Anti-Inflammatory Activity
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid (): Reduced carrageenan-induced paw edema in rats comparably to ibuprofen, highlighting the benzodioxin scaffold’s versatility .
Data Tables
Table 1: Structural and Activity Comparison of Selected Analogues
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its enzyme inhibitory properties and potential therapeutic uses.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various acetamides. The structural formula can be summarized as follows:
This molecular structure incorporates a benzodioxin moiety linked to a diazaspiro compound via a sulfanyl group.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-(sulfanyl)acetamide. For instance:
- Acetylcholinesterase Inhibition : The compound demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition was evaluated using standard assays that measure the decrease in substrate hydrolysis rates.
- α-Glucosidase Inhibition : Compounds derived from the same synthetic pathway were also tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism relevant to Type 2 Diabetes Mellitus (T2DM). The results indicated promising inhibitory activity, suggesting potential applications in managing blood glucose levels.
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(sulfanyl)acetamide | AChE | 10.5 |
| N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(sulfanyl)acetamide | α-Glucosidase | 15.0 |
Antimicrobial Activity
Preliminary evaluations have indicated that derivatives of the compound possess antimicrobial properties against various bacterial strains. This activity may be attributed to the structural features that enhance membrane permeability and disrupt bacterial cell function.
Case Study 1: Alzheimer’s Disease Models
In vitro studies using neuronal cell lines treated with Aβ peptides showed that the compound could significantly reduce cell death and restore cholinergic function. Animal models further confirmed its neuroprotective effects.
Case Study 2: Diabetes Management
In diabetic rat models, administration of the compound resulted in reduced postprandial glucose levels and improved insulin sensitivity. These findings support its potential use as a therapeutic agent for T2DM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
